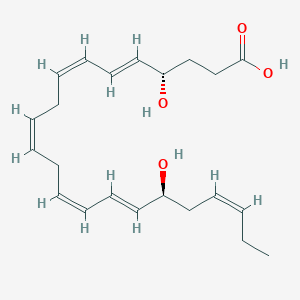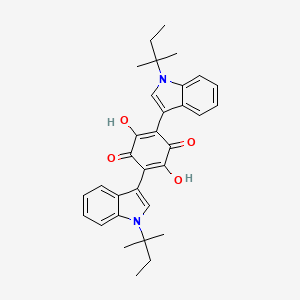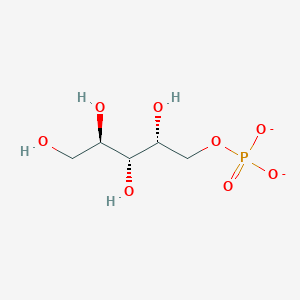![molecular formula C21H25N5O4 B1265149 [2-(2-Methoxyethyl)-1-piperidinyl]-[5-[[4-(1,2,4-triazol-1-yl)phenoxy]methyl]-3-isoxazolyl]methanone](/img/structure/B1265149.png)
[2-(2-Methoxyethyl)-1-piperidinyl]-[5-[[4-(1,2,4-triazol-1-yl)phenoxy]methyl]-3-isoxazolyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(2-methoxyethyl)-1-piperidinyl]-[5-[[4-(1,2,4-triazol-1-yl)phenoxy]methyl]-3-isoxazolyl]methanone is a member of triazoles.
Wissenschaftliche Forschungsanwendungen
Biological Activities and Synthesis
1,2,4-triazoles, a core motif found in the compound , are recognized for their significant biological activities. These activities are attributed to their hydrogen bonding, solubility, dipole character, and rigidity. Research has shown that 1,2,4-triazoles play a crucial role in various clinical drugs, including those for migraine, viral infections, cancer, anxiety, convulsions, and insomnia, among others. For instance, a study conducted by (Prasad et al., 2021) focused on the synthesis of N-substituted pyrrolidine derivatives bearing 1,2,4-triazole rings, highlighting the broad range of potential applications of these compounds.
Antimicrobial and Antibacterial Screening
Research into derivatives of triazoles has also revealed their potential in antimicrobial and antibacterial applications. For instance, a study by (Landage et al., 2019) synthesized novel thiazolyl pyrazole and benzoxazole derivatives, which were then screened for antibacterial activities. Similarly, (Nagaraj et al., 2018) synthesized triazole analogues of piperazine with notable antibacterial activity against human pathogenic bacteria.
Anticancer and Antitumor Properties
Triazole derivatives have been studied for their potential anticancer and antitumor properties. For example, (Katariya et al., 2021) investigated 1,3-oxazole clubbed pyridyl-pyrazolines for anticancer and antimicrobial properties, showcasing the diverse therapeutic potential of these compounds. Another study by (Zhi-qian, 2015) synthesized novel quinazoline derivatives with promising antitumor activities.
Docking and Molecular Studies
Molecular docking and comparative molecular field analysis (CoMFA) are vital tools in the study of triazole derivatives. (Joshi et al., 2014) conducted docking experiments to understand the binding and biological activity of phenoxy triazole derivatives. These studies are crucial for optimizing lead molecules and understanding their interaction with biological targets.
Eigenschaften
Produktname |
[2-(2-Methoxyethyl)-1-piperidinyl]-[5-[[4-(1,2,4-triazol-1-yl)phenoxy]methyl]-3-isoxazolyl]methanone |
|---|---|
Molekularformel |
C21H25N5O4 |
Molekulargewicht |
411.5 g/mol |
IUPAC-Name |
[2-(2-methoxyethyl)piperidin-1-yl]-[5-[[4-(1,2,4-triazol-1-yl)phenoxy]methyl]-1,2-oxazol-3-yl]methanone |
InChI |
InChI=1S/C21H25N5O4/c1-28-11-9-16-4-2-3-10-25(16)21(27)20-12-19(30-24-20)13-29-18-7-5-17(6-8-18)26-15-22-14-23-26/h5-8,12,14-16H,2-4,9-11,13H2,1H3 |
InChI-Schlüssel |
FXRABYUGBARJNR-UHFFFAOYSA-N |
Kanonische SMILES |
COCCC1CCCCN1C(=O)C2=NOC(=C2)COC3=CC=C(C=C3)N4C=NC=N4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



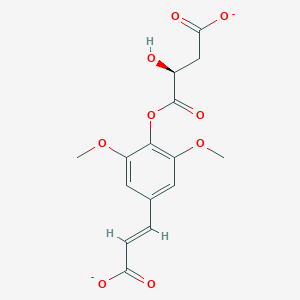
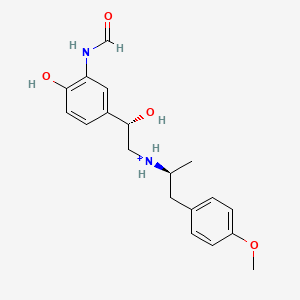
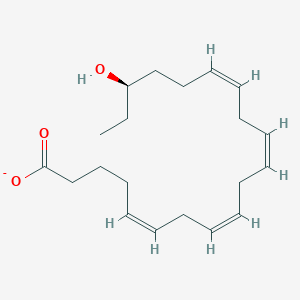
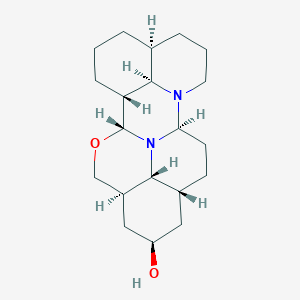

![4-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1265074.png)
![[(1R,10S,12R,13E,16S)-13-ethylidene-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B1265079.png)
![2-(6-Chloro-2-(4-(3-fluoropropoxy)phenyl)imidazo[1,2-a]pyridin-3-yl)-N,N-diethylacetamide](/img/structure/B1265080.png)
![(2E)-5-[(1R,2R,4aR,5R,8aS)-2-hydroxy-5-(hydroxymethyl)-2,5,8a-trimethyldecahydronaphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B1265081.png)
![1,1,1-trifluoro-N-[4-[2-[4-[2-[3-(trifluoromethylsulfonylamino)phenyl]propan-2-yl]phenyl]propan-2-yl]phenyl]methanesulfonamide](/img/structure/B1265084.png)
